
4-Cyanopyridine N-oxide
Übersicht
Beschreibung
4-Cyanopyridine N-oxide is a heterocyclic compound . It is an organic chemical substance with the molecular formula C6H4N2O . It is used as an intermediate in the preparation of Topiramate .
Synthesis Analysis
The synthesis of 4-Cyanopyridine N-oxide has been studied with metal ions . It has also been used as a ligand to obtain metal-organic coordination polymers . Furthermore, it has been found to exhibit luminescent properties when complexed with lanthanides .
Molecular Structure Analysis
In the molecular structure of 4-Cyanopyridine N-oxide, the 4-cyano substituent almost lies in the mean plane of the pyridine ring . The crystal structure features weak C—H⋯O and C—H⋯N interactions, which lead to the formation of chains that intersect each other parallel to (001) .
Chemical Reactions Analysis
4-Cyanopyridine N-oxide has been used in the study of various chemical reactions. For instance, it has been used as a spectroscopic probe for Cytochrome P450 BM3 . It has also been involved in the nitration of pyridine compounds by N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyanopyridine N-oxide have been studied using various techniques such as sum frequency generation (SFG), voltammetry, and ab initio calculations .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Building Blocks
4-Cyanopyridine N-oxide is used as a heterocyclic building block in the synthesis of various chemical compounds . It’s a versatile reagent that can be used to construct a wide range of heterocyclic structures, which are key components in many pharmaceuticals and functional materials .
Surface-Enhanced Raman Scattering (SERS)
A Surface-Enhanced Raman Scattering (SERS) spectrum of 4-cyanopyridine (4CNPy) was recorded on silver plasmonic nanoparticles . This technique is used to enhance the signal of Raman scattering, which provides detailed information about the vibrational modes of molecules. This can be useful in various fields such as analytical chemistry, biochemistry, forensic medicine, and pharmaceutical medicine .
Solar Energy Conversion
4-Cyanopyridine N-oxide has been mentioned in the context of solar energy conversion . While the exact role of this compound in such applications isn’t specified, it’s possible that it could be used in the design of light-absorbing materials or in the development of photocatalytic processes .
Crystallography
The crystal and molecular structure of 4-cyanopyridine N-oxide has been studied . Understanding the crystal structure of a compound is crucial in fields like material science, solid-state physics, and pharmaceuticals, as it can influence the properties and behavior of the material .
Safety and Hazards
4-Cyanopyridine N-oxide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place .
Wirkmechanismus
Target of Action
4-Cyanopyridine N-oxide, also known as Isonicotinonitrile 1-oxide, is a heterocyclic compound It’s known to be used as a ligand for other metals or compounds for the formation of new dimeric complexes .
Mode of Action
It’s known to act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms, resulting in a linear bridge between two metal atoms . This suggests that the compound may interact with its targets to form complex structures, potentially altering their function.
Biochemical Pathways
It’s known to be an intermediate in the synthesis of other compounds . This suggests that it may play a role in various biochemical reactions, potentially influencing multiple pathways.
Pharmacokinetics
It’s soluble in 1 m nh4oh, suggesting it may have good bioavailability .
Action Environment
The action of 4-Cyanopyridine N-oxide may be influenced by various environmental factors. For instance, it’s known to be hygroscopic , suggesting that moisture in the environment could affect its stability and efficacy. Additionally, it’s recommended to store the compound under inert gas and in a cool, dark place , indicating that exposure to oxygen and light may impact its stability.
Eigenschaften
IUPAC Name |
1-oxidopyridin-1-ium-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSFBSIWVBTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanopyridine N-oxide | |
CAS RN |
14906-59-3 | |
| Record name | 4-Pyridinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanopyridine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarbonitrile, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isonicotinonitrile 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 4-cyanopyridine N-oxide?
A1: 4-Cyanopyridine N-oxide has the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol []. The crystal structure of 4-cyanopyridine N-oxide was determined by X-ray diffraction, revealing that the 4-cyano substituent almost lies in the mean plane of the pyridine ring []. You can find more detailed spectroscopic data, including IR and NMR, in various research articles dedicated to this compound and its complexes.
Q2: How does 4-cyanopyridine N-oxide coordinate to metal ions?
A2: 4-Cyanopyridine N-oxide can act as a ligand, coordinating to metal ions in different ways. It can coordinate through the oxygen atom of the N-oxide group, as seen in complexes with lanthanide trifluoroacetates [] and manganese(II) hexafluoroacetylacetonate []. Alternatively, it can coordinate through the nitrogen atom of the cyano group, as observed in complexes with cobalt(III) [, ].
Q3: Can you provide examples of metal complexes containing 4-cyanopyridine N-oxide and their potential applications?
A3: 4-Cyanopyridine N-oxide forms complexes with various metals, including:
- Lanthanide Trifluoroacetates: These complexes exhibit lanthanide-centered luminescence upon UV excitation, with potential applications as solid-state light emitters [].
- Manganese(II) Complexes: One-dimensional polymeric structures have been synthesized, where manganese ions are bridged by dicyanamide ligands. These materials exhibit weak antiferromagnetic interactions [].
- Dimeric Lanthanide Hexafluoroacetylacetonate Adducts: These complexes exhibit metal-centered luminescence and have potential in fabricating emitting layers for light-emitting diodes [].
Q4: What is the role of 4-cyanopyridine N-oxide in the synthesis of tetrazoles?
A4: 4-Cyanopyridine N-oxide serves as a precursor in the synthesis of 5-(4-pyridyl N-oxide)tetrazole (4-HPTZ) through a [2+3] cycloaddition reaction with sodium azide (NaN3) []. Cadmium chloride (CdCl2) can be used as a catalyst in this reaction, forming an intermediate complex, [Cd(4-PTZ)2(H2O)4], which further dissociates to release the desired tetrazole product [].
Q5: Has 4-cyanopyridine N-oxide been investigated for catalytic activity?
A5: While not a catalyst itself, 4-cyanopyridine N-oxide plays a crucial role in understanding catalytic processes. It acts as a hole scavenger in photoelectrochemical water oxidation studies using WO3 photoanodes []. By suppressing oxygen formation, it helps researchers understand the competition between water and anion oxidation at the electrode surface.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

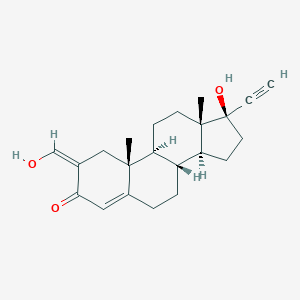

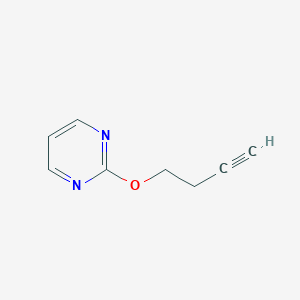

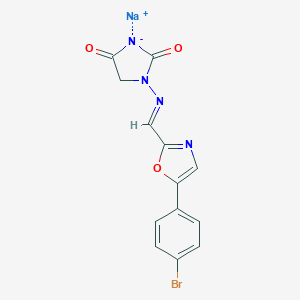
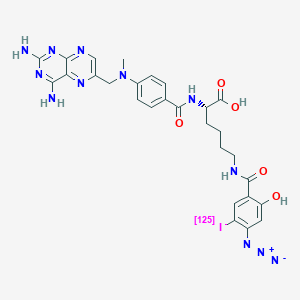
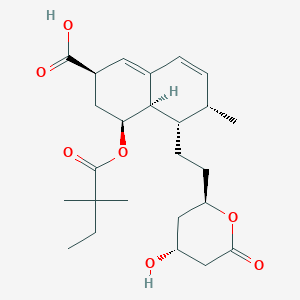
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
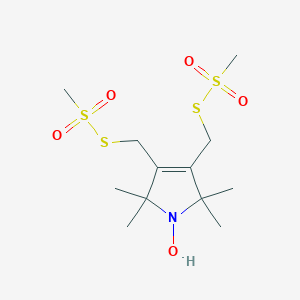



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
